2-Methoxypyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFAOWYMDGUFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372093 | |

| Record name | 2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20265-38-7 | |

| Record name | 2-Methoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxypyridin-3-amine CAS number 20265-38-7

An In-Depth Technical Guide to 2-Methoxypyridin-3-amine (CAS 20265-38-7): A Strategic Building Block in Modern Drug Discovery

Introduction

This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique electronic and structural features—a pyridine ring functionalized with both an electron-donating methoxy group and a nucleophilic amine group—make it a versatile intermediate for the synthesis of complex molecular architectures.[3][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing field-proven insights into its synthesis, reactivity, and application. We will delve into the causality behind experimental choices, offering detailed protocols and mechanistic understanding to empower its effective use in research and development programs, particularly in the pursuit of novel therapeutics such as kinase inhibitors.[5][6]

Physicochemical Properties and Structural Data

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is typically supplied as an orange to reddish-brown crystalline solid.[2][3] Its properties are summarized below.

Table 1: Core Physicochemical & Spectroscopic Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 20265-38-7 | [1][7][8] |

| Molecular Formula | C₆H₈N₂O | [7][9] |

| Molecular Weight | 124.14 g/mol | [9][10][11] |

| IUPAC Name | This compound | [7][11] |

| Appearance | Orange to Brown Crystalline Solid | [2] |

| Melting Point | 67-69 °C | [12][13] |

| Boiling Point | 116-118 °C @ 13 mmHg | [3][14] |

| SMILES | COC1=C(N)C=CC=N1 | [7][15] |

| InChI Key | YXFAOWYMDGUFIQ-UHFFFAOYSA-N |[7][15] |

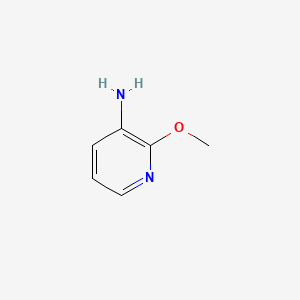

Caption: Chemical Structure of this compound.

Synthesis and Purification Workflow

The most direct and widely cited method for preparing this compound is the catalytic hydrogenation of its nitro precursor, 2-methoxy-3-nitropyridine. This transformation is highly efficient and selective.

Causality in Synthesis:

The choice of palladium on activated carbon (Pd/C) as a catalyst is deliberate. Palladium is highly effective for the reduction of aromatic nitro groups, and the carbon support provides a high surface area for the reaction. Methanol is an excellent solvent as it readily dissolves the starting material and is compatible with the hydrogenation process. The reaction proceeds with high chemoselectivity, reducing the nitro group without affecting the pyridine ring or the methoxy ether linkage.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. colorkem.com [colorkem.com]

- 3. This compound | 20265-38-7 [chemicalbook.com]

- 4. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | CAS: 20265-38-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. biocat.com [biocat.com]

- 11. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cas No. 20265-38-7 Quotation - Cas No. 20265-38-7 Manufacturers [covapharm.com]

- 13. echemi.com [echemi.com]

- 14. 20265-38-7,3-Amino-2-methoxypyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 15. 20265-38-7 | this compound | Ethers | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Physical Properties of 2-Methoxypyridin-3-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methoxypyridin-3-amine (CAS No. 20265-38-7) is a substituted aminopyridine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of a methoxy group and an amino group on a pyridine ring offers multiple reaction sites and influences its physicochemical properties, making it a key intermediate for the development of complex molecular architectures. In drug discovery and development, a thorough understanding of a compound's physical properties is paramount. These properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and pharmacokinetic profiles of resulting active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the scientific context and experimental methodologies crucial for its effective application.

Summary of Physicochemical Properties

For rapid reference, the key physical and chemical properties of this compound are summarized below. It is important to note that some values are experimentally determined while others are predicted through computational models.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 20265-38-7 | [2][3] |

| Molecular Formula | C₆H₈N₂O | [4] |

| Molecular Weight | 124.14 g/mol | [4] |

| Appearance | Orange to brown to dark red powder/crystal | [2] |

| Melting Point | 67 - 69 °C | [4][5] |

| Boiling Point | 118 °C at 13 mmHg (17.3 hPa) | [2] |

| Density (Predicted) | 1.139 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.33 ± 0.10 | |

| LogP (XLogP3) | 0.5 | [1][4] |

| Solubility | Soluble in Methanol | |

| Topological Polar Surface Area (TPSA) | 48.1 Ų | [1][4] |

Detailed Physicochemical Characterization

State, Appearance, and Organoleptic Properties

At standard temperature and pressure, this compound is an orange to reddish-brown crystalline solid.[2] This coloration is typical for many aromatic amines, which can darken over time due to slow oxidation upon exposure to air and light. For this reason, it is recommended to store the compound in a tightly sealed container in a cool, dark, and inert atmosphere.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity. The reported melting point of this compound is 67-69 °C.[4][5]

-

Significance in Drug Development: A well-defined melting point is essential for material characterization and quality control. In pre-formulation, the melting point influences the choice of manufacturing processes, such as hot-melt extrusion. Furthermore, significant deviations from the expected melting point can indicate impurities or the presence of different polymorphic forms, which can have profound effects on a drug's stability, solubility, and bioavailability.

Boiling Point

The boiling point is reported as 118 °C at a reduced pressure of 13 mmHg.[2] Extrapolating to atmospheric pressure would result in a significantly higher temperature, likely leading to decomposition. This indicates that purification by distillation must be performed under vacuum to prevent thermal degradation.

Solubility Profile

The ability of a compound to dissolve in various solvents is one of the most critical physical properties in drug development. It impacts everything from synthetic workups and purification to the formulation of the final drug product and its absorption in the body.

-

Aqueous Solubility: Expected to be low to moderate. The basic nitrogen atoms can be protonated at acidic pH, which would increase aqueous solubility.

-

Polar Aprotic Solvents (DMSO, DMF): Expected to have good solubility due to the compound's polarity.

-

Alcohols (Ethanol, Methanol): Expected to have good solubility, as supported by available data.

-

Non-polar Solvents (Hexane, Toluene): Expected to have poor solubility.

Acidity and Lipophilicity (pKa & LogP)

pKa: The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, there are two basic centers: the pyridine nitrogen and the 3-amino group. The predicted pKa is 4.33. This value likely corresponds to the protonation of the pyridine ring nitrogen, which is the more basic site.

-

Significance: The pKa is crucial for predicting how a molecule will behave at a given pH. At physiological pH (~7.4), which is significantly above the predicted pKa of 4.33, the compound will exist predominantly in its neutral, uncharged form. This has major implications for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as the neutral form is generally more capable of crossing biological membranes than its charged counterpart.

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. The computationally predicted value (XLogP3) is 0.5.[1][4]

-

Significance: A LogP value of 0.5 indicates a relatively balanced hydrophilic-lipophilic character. This is often a desirable property in drug candidates, as it suggests the molecule may have sufficient aqueous solubility for formulation while also being lipophilic enough to permeate cell membranes and reach its target.

Spectroscopic and Structural Analysis

Spectroscopic data is fundamental for confirming the identity and structure of a molecule. While experimental spectra for this specific compound are not publicly available, the expected characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The aromatic protons will appear as doublets or triplets, with chemical shifts and coupling constants characteristic of a 2,3-disubstituted pyridine ring. The methoxy singlet would likely appear around 3.8-4.0 ppm, while the amine protons would be a broad signal whose chemical shift is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

-

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the methoxy group's aliphatic C-H stretches would be just below 3000 cm⁻¹.

-

N-H Bending: A characteristic bending vibration for the primary amine should be visible around 1600-1650 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹.

Crystal Structure and Polymorphism

There is currently no publicly available data on the single-crystal X-ray structure or potential polymorphic forms of this compound.

-

Field Insight: The potential for polymorphism should never be dismissed for a crystalline solid intended for pharmaceutical use. Different polymorphs can exhibit different melting points, solubilities, and stabilities. If this compound were to be advanced as a drug candidate or a key starting material, a thorough polymorphism screen would be a mandatory step in its development to ensure consistent and reproducible manufacturing and performance.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections describe validated, step-by-step methodologies for determining key physical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold-standard method for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This provides a highly accurate and reproducible melting point (Tm), which is observed as an endothermic peak.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tm = 156.6 °C). This is a self-validating step to ensure instrument accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Reference Preparation: Prepare an empty, sealed aluminum pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen purge (50 mL/min) at a constant rate of 10 °C/min from 25 °C to 100 °C.

-

Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).

Sources

An In-depth Technical Guide to 2-Methoxypyridin-3-amine: A Core Heterocyclic Scaffold

Abstract: This technical guide provides a comprehensive overview of 2-Methoxypyridin-3-amine, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental chemical structure, physicochemical properties, established synthesis protocols, and key reactivity patterns. Furthermore, this guide will illuminate its strategic application in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this versatile molecule effectively.

Core Chemical Identity and Structure

This compound, also known as 3-Amino-2-methoxypyridine, is an aminopyridine derivative that has garnered significant interest as a synthetic intermediate.[1][2] Its structure features a pyridine ring substituted with a methoxy group at the 2-position and an amine group at the 3-position. This specific arrangement of a strong electron-donating group (amine) and a moderately donating group (methoxy) on the electron-deficient pyridine ring imparts unique electronic properties and reactivity, making it a valuable scaffold for building complex molecular architectures.[3][4]

The primary amine serves as a crucial handle for a wide array of chemical transformations, while the adjacent methoxy group can influence the molecule's conformation, solubility, and metabolic stability in a drug development context.

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

Accurate characterization of a molecule's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 20265-38-7 | [2][5][6] |

| Molecular Formula | C₆H₈N₂O | [1][2][5] |

| Molecular Weight | 124.14 g/mol | [1][2][6] |

| Appearance | Reddish-brown solid | [2] |

| Melting Point | 69 °C | [5] |

| Boiling Point | 116-118 °C (at 13 mmHg) | [2][5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| SMILES | COC1=C(C=CC=N1)N | [1][6] |

| InChIKey | YXFAOWYMDGUFIQ-UHFFFAOYSA-N | [1][5][6] |

Spectral Data

Full spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available through various chemical databases and suppliers.[1][7] This data is essential for verifying the identity and purity of the compound after synthesis or before use in subsequent reactions.

Synthesis and Reactivity

Representative Synthesis Protocol

The synthesis of substituted aminopyridines can be approached through various routes. A common strategy involves the reduction of a corresponding nitro-substituted pyridine. This method is advantageous as the nitro group can be introduced regioselectively and serves as a robust precursor to the amine. The following protocol is a representative example based on established chemical principles for this class of compounds.[8]

Objective: To synthesize this compound from 2-methoxy-3-nitropyridine.

Materials:

-

2-methoxy-3-nitropyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Starting Material: Heat the suspension to reflux (approximately 80-90 °C). Add the 2-methoxy-3-nitropyridine (1 equivalent) to the refluxing mixture portion-wise over 15-30 minutes. The choice of iron in the presence of a mild proton source like ammonium chloride is a classic Béchamp reduction, a cost-effective and scalable method for nitro group reduction that avoids the need for high-pressure hydrogenation.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. The use of a mild base like sodium bicarbonate during extraction neutralizes any remaining acidic species.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product in high purity.

Caption: Workflow for the synthesis of this compound.

Key Reactivity Insights

The chemical behavior of this compound is dictated by its three key features: the primary aromatic amine, the methoxy group, and the pyridine ring itself.

-

Amine Group Reactivity: The primary amine at the C3 position is nucleophilic and readily undergoes reactions typical of aromatic amines. This includes acylation, sulfonylation, and alkylation. Critically, it can be diazotized using nitrous acid (HONO) to form a diazonium salt.[2][9] This intermediate is highly versatile and can be subsequently converted into a wide range of other functional groups (e.g., -OH, -halogen, -CN) via Sandmeyer-type reactions, providing a gateway to diverse derivatives.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the strong activating effect of the C3-amino and C2-methoxy groups can facilitate substitution at the C4 and C6 positions under appropriate conditions.[2]

-

Role as a Nucleophile in Cross-Coupling: The amine can act as a nucleophile in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures.

Applications in Drug Discovery and Medicinal Chemistry

The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry. Its ability to form key hydrogen bonds, combined with the metabolic stability often conferred by the methoxy group, makes it an attractive component in drug design.

Case Study: PI3K/mTOR Dual Inhibitors

Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are critical nodes in cell signaling pathways that are frequently dysregulated in cancer. Dual inhibitors targeting both kinases are a major focus of oncology research. Several potent PI3K/mTOR inhibitors incorporate the 2-methoxypyridine motif. For example, in the design of sulfonamide methoxypyridine derivatives, the this compound core serves as a foundational building block.[10] The amine provides the attachment point for a sulfonamide linker, which in turn connects to another aromatic system designed to interact with a specific region of the kinase active site.[10]

The diagram below illustrates the logical flow of how this simple building block is elaborated into a complex, biologically active inhibitor.

Sources

- 1. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20265-38-7 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 2-Amino-3-methoxypyridine | C6H8N2O | CID 9920384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxypyridin-3-amine molecular weight

An In-depth Technical Guide to 2-Methoxypyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. As a substituted aminopyridine, its unique electronic and structural features make it a versatile precursor for the synthesis of complex molecular architectures. The presence of a nucleophilic amine, an electron-donating methoxy group, and the pyridine scaffold itself provides multiple reaction sites, enabling its incorporation into a diverse array of target molecules. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of this compound, delving into its fundamental properties, synthetic methodologies, and its critical role in the development of novel therapeutics. We will explore the causality behind experimental choices and provide actionable protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

The precise characterization of a starting material is the foundation of reproducible and successful synthesis. This compound is a reddish-brown solid at room temperature[1]. Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [2][3][4] |

| Molecular Weight | 124.14 g/mol | [2][3][4] |

| CAS Number | 20265-38-7 | [2][3][4] |

| Appearance | Reddish brown solid | [1] |

| Melting Point | 69 °C | [2] |

| Boiling Point | 116-118 °C / 13 mmHg | [1][2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 99.3 ± 21.8 °C | [2] |

| IUPAC Name | This compound | [3][4] |

| InChI Key | YXFAOWYMDGUFIQ-UHFFFAOYSA-N | [2][3] |

Structural confirmation is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ¹H NMR would show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. ¹³C NMR would confirm the number of unique carbon environments. IR spectroscopy would reveal characteristic peaks for N-H stretching of the amine and C-O stretching of the methoxy ether.

Synthesis and Mechanistic Insights

A common and reliable method for preparing aminopyridines is through the reduction of the corresponding nitropyridine. This transformation is fundamental as nitropyridines are often more accessible synthetically. The choice of reducing agent is critical and depends on the presence of other functional groups. For the synthesis of this compound, a precursor like 3-nitro-2-methoxypyridine can be effectively reduced.

The following diagram illustrates a typical synthetic pathway for this conversion.

Caption: Synthetic pathway from a nitropyridine precursor.

Experimental Protocol: Reduction of 3-Nitro-2-methoxypyridine

This protocol describes a tin(II) chloride reduction, a method well-suited for this transformation due to its effectiveness and tolerance of the methoxy group.

Materials:

-

3-Nitro-2-methoxypyridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-2-methoxypyridine (1 equivalent) in ethanol.

-

Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (approximately 4-5 equivalents) followed by the slow, careful addition of concentrated HCl. The addition of acid is crucial as it activates the reducing agent.

-

Reaction Execution: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a stirred, saturated aqueous solution of NaHCO₃ to neutralize the excess acid and quench the reaction. This step is highly exothermic and will cause gas evolution; perform it slowly in a well-ventilated fume hood. A thick white precipitate of tin salts will form.

-

Filtration: Filter the resulting suspension through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate to ensure complete recovery of the product.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate to maximize yield.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Core Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate. The amino group serves as a nucleophile or a handle for directing group chemistry, while the pyridine ring is a common pharmacophore in many biologically active molecules.

Synthesis of Kinase Inhibitors

The aminopyridine scaffold is a privileged structure in kinase inhibitor design. The nitrogen atoms can form critical hydrogen bond interactions within the ATP-binding pocket of kinases.

-

PI3K/mTOR Inhibitors: This scaffold has been incorporated into novel PI3K/mTOR dual inhibitors. The amine provides a convenient attachment point for sulfonyl chlorides or other fragments to build out the molecule and optimize binding affinity and selectivity[5].

-

bRAF Inhibitors: In the development of inhibitors for the oncogenic kinase bRAF, compounds containing a 3-methoxy-2-aminopyridine core were identified as a promising lead series due to their high ligand efficiency[6]. However, this work also highlights the importance of understanding the metabolic profile of such compounds to mitigate potential safety risks[6].

Precursor for Cross-Coupling Reactions

For the construction of complex biaryl and heteroaryl structures, which are common in modern pharmaceuticals, palladium-catalyzed cross-coupling reactions are indispensable tools. While the amine itself can be used in Buchwald-Hartwig aminations, it is more commonly converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction. The resulting halo-methoxypyridine is an excellent substrate for reactions like the Suzuki-Miyaura coupling. This strategy allows for the rapid diversification of the pyridine core, enabling extensive Structure-Activity Relationship (SAR) studies[7][8].

Masked Pyridone in Natural Product Synthesis

In the total synthesis of complex natural products, such as the Lycopodium alkaloids, methoxypyridines serve as stable "masked" pyridones[9][10]. The methoxy group mitigates the basicity of the pyridine nitrogen, which can simplify purification processes by avoiding the need for reversed-phase chromatography often required for basic alkaloids[10]. The methoxy group can be demethylated late in the synthesis to reveal the final pyridone structure.

Experimental Workflow: Suzuki-Miyaura Coupling

The following workflow illustrates the practical application of a this compound derivative in a key C-C bond-forming reaction. This process is central to building molecular complexity in drug discovery programs.

Caption: General experimental workflow for a Suzuki coupling reaction.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. It is classified as hazardous and requires appropriate precautions.

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed[4]. |

| H312: Harmful in contact with skin[4]. | |

| H332: Harmful if inhaled[4]. | |

| Skin Irritation | H315: Causes skin irritation[4]. |

| Eye Irritation | H319: Causes serious eye irritation[4]. |

| Respiratory Irritation | H335: May cause respiratory irritation[2]. |

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood[2][11].

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[2][11][12].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[2][11].

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[11].

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and complex molecule synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it a valuable asset for medicinal chemists. From forming the core of next-generation kinase inhibitors to facilitating the construction of intricate natural products, its applications are both broad and impactful. By understanding the principles behind its synthesis and reactivity, and by adhering to strict safety protocols, researchers can fully leverage the potential of this powerful building block to advance the frontiers of science.

References

-

PubChem. (2024). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. [Link]

-

Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters. [Link]

-

Jean-Baptiste, C., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. [Link]

-

Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [Link]

-

Harris, P. A., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. This compound | 20265-38-7 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to the Solubility of 2-Methoxypyridin-3-amine in Organic Solvents

Executive Summary

2-Methoxypyridin-3-amine is a pivotal building block in modern medicinal chemistry and organic synthesis, frequently utilized in the development of novel pharmaceutical agents.[1][2] Its journey from a laboratory reagent to a key intermediate in a scaled-up process is fundamentally governed by its solubility characteristics. A thorough understanding of its behavior in various organic solvents is not merely academic; it is a critical prerequisite for optimizing reaction conditions, designing efficient purification and crystallization protocols, and ensuring the development of robust, scalable synthetic routes.

This technical guide addresses the critical need for a comprehensive understanding of this compound's solubility. Due to the limited availability of extensive quantitative solubility data in public literature, this document provides a three-pronged approach for researchers, scientists, and drug development professionals:

-

Theoretical Prediction: An analysis of the molecule's inherent physicochemical properties to build a predictive framework for its solubility based on the principle of "like dissolves like."

-

Predictive Modeling: An introduction to powerful computational models, such as Hansen Solubility Parameters (HSP) and COSMO-RS, that offer deeper, semi-quantitative insights.

-

Experimental Determination: A detailed, field-proven, step-by-step protocol for accurately determining the solubility of this compound in any solvent of interest, ensuring that process decisions are based on robust, internally generated data.

By integrating theoretical principles with a practical, self-validating experimental workflow, this guide empowers scientists to confidently handle and optimize processes involving this versatile intermediate.

Physicochemical Properties: The Foundation of Solubility Behavior

The solubility of a compound is dictated by its molecular structure. The key physicochemical properties of this compound provide the causal basis for its interactions with different solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3][4] |

| Appearance | Orange to Brown to Dark red powder/crystal | [1] |

| Melting Point | ~69 °C | [3] |

| Boiling Point | 116-118 °C @ 13 mmHg | [1] |

| pKa (Predicted) | 4.33 ± 0.10 | [1] |

| XLogP3 | 0.5 | [3] |

| Topological Polar Surface Area (TPSA) | 48.1 Ų | [5] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | [5] |

| Hydrogen Bond Acceptors | 3 (the methoxy oxygen, the pyridine nitrogen, and the amine nitrogen) | [5] |

Expert Analysis of Properties:

-

Polarity and Hydrogen Bonding: With a Topological Polar Surface Area (TPSA) of 48.1 Ų and the presence of both hydrogen bond donor (-NH₂) and acceptor sites (N, O), this compound is a polar molecule.[5] The primary amine is a strong hydrogen bond donor, while the pyridine nitrogen and methoxy oxygen are effective acceptors. This structure strongly suggests favorable solubility in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like acetone, acetonitrile, and DMSO) that can participate in these interactions.

-

LogP and Lipophilicity: The XLogP3 value of 0.5 indicates a relatively balanced hydrophilic-lipophilic character.[3] It is not excessively water-loving or oil-loving. This suggests that while it will have limited solubility in non-polar, aliphatic solvents like hexane, it may show some solubility in aromatic hydrocarbons like toluene, which can engage in π-π stacking interactions with the pyridine ring.

-

Basicity: The predicted pKa of 4.33 indicates that the compound is a weak base.[1] This property is crucial in purification strategies like acid-base extraction but also means its solubility can be dramatically increased in acidic aqueous solutions through salt formation.

Theoretical Framework for Solubility Prediction

While direct experimental data is the gold standard, theoretical models provide a powerful predictive lens for solvent screening, saving valuable time and resources.

The Principle of "Like Dissolves Like"

This foundational principle posits that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can predict a solubility hierarchy:

-

High Solubility Predicted: Polar protic solvents (e.g., Methanol, Ethanol) that can hydrogen bond with the amine and methoxy groups.

-

Good Solubility Predicted: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, DMF, Acetonitrile) that can engage in dipole-dipole interactions and accept hydrogen bonds.

-

Moderate Solubility Predicted: Chlorinated solvents (e.g., Dichloromethane, Chloroform) and aromatic solvents (e.g., Toluene).

-

Low to Insoluble Predicted: Non-polar aliphatic solvents (e.g., Hexane, Heptane) which lack the necessary polar and hydrogen-bonding functionalities.

A related compound, 2-methoxypyridine, is noted to be soluble in most organic solvents and moderately soluble in water, which supports this general assessment.[6]

Advanced Predictive Models

For more nuanced, semi-quantitative predictions, especially in solvent mixtures, more sophisticated models are employed in modern drug development.

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces). Solvents with HSP values close to those of the solute are more likely to dissolve it. While the specific HSP values for this compound are not published, its structure suggests it would possess significant δP and δH components.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[7] It calculates the interaction energies of molecules in a virtual conductor, providing a detailed profile of a solute's affinity for different solvents without the need for experimental data.[7] This makes it an invaluable tool for in silico solvent screening in the early phases of development.

The logical relationship for selecting a solvent based on these principles can be visualized as follows:

Caption: Logical workflow for predictive solvent selection.

Experimental Protocol for Solubility Determination

The following protocol describes the Isothermal Shake-Flask Method, a reliable and widely accepted technique for determining equilibrium solubility. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Safety Precautions

Prior to beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

-

Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3][8]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles. All weighing and solvent handling should be performed in a certified chemical fume hood.[3]

-

Handling: Avoid formation and inhalation of dust.[3] Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3]

Materials and Equipment

-

This compound (purity >97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Vortex mixer

-

Constant temperature shaker/incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that a solid residue remains after equilibration, confirming saturation. A starting point is ~50-100 mg of solid in 2 mL of solvent. Record the exact mass of the solid added.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the slurry to shake for a sufficient time to reach equilibrium. A duration of 24-48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a pre-weighed vial for gravimetric analysis or into a volumetric flask for chromatographic/spectroscopic analysis.

-

Quantification:

-

Gravimetric Method (for high solubility): Weigh the vial with the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial again to determine the mass of the dissolved solid.

-

Chromatographic/Spectroscopic Method (Recommended for accuracy): Prepare a stock solution of this compound and create a series of calibration standards of known concentration. Dilute the filtered saturated solution with a known factor to fall within the calibration range. Analyze the sample via HPLC or UV-Vis and determine the concentration from the calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 g solvent, or mole fraction) based on the quantified amount and the volume/mass of the solvent used.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask experimental workflow.

Conclusion

While a definitive, publicly available database for the solubility of this compound in a wide range of organic solvents is lacking, a robust framework for its evaluation exists. By understanding its fundamental physicochemical properties, researchers can make strong initial predictions about suitable solvent systems. The application of theoretical models like HSP and COSMO-RS can further refine this selection process, particularly for complex systems. Ultimately, the detailed experimental protocol provided in this guide equips scientists with a reliable method to generate the precise, high-quality solubility data required for confident process development, optimization, and scale-up in their specific application. This integrated approach of prediction and verification ensures an efficient and scientifically sound use of this important chemical intermediate.

References

-

PubChem. (n.d.). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-methoxypyridin-2-amine. Retrieved from [Link]

- Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 5018-5029.

-

ResearchGate. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

Sources

- 1. This compound | 20265-38-7 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Methoxypyridin-3-amine

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Methoxypyridin-3-amine (CAS No. 20265-38-7). The protocols and recommendations herein are synthesized from established safety data and best practices for handling aminopyridine derivatives, ensuring a self-validating system of laboratory safety.

Understanding the Compound: A Risk-Based Perspective

This compound is a heterocyclic aromatic amine, a class of compounds widely used as intermediates in pharmaceutical synthesis.[1] Its structure, featuring both a basic amino group and a pyridine ring, dictates its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of safe handling.

The primary hazards associated with this compound involve acute toxicity through multiple routes of exposure (oral, dermal, and inhalation), as well as significant irritation to the skin and eyes.[2][3][4][5] The causality for these hazards lies in the compound's ability to be readily absorbed and to interact with biological systems, a common trait among aminopyridines which can affect the central nervous system.[1][2]

Physicochemical and Toxicological Data Summary

A precise risk assessment begins with quantitative data. The following tables summarize the critical physicochemical properties and the toxicological classifications for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O | [2][6] |

| Molecular Weight | 124.14 g/mol | [2][4] |

| Appearance | Reddish-brown to light yellow solid/crystals | [1][3] |

| Melting Point | 69 °C | [2] |

| Boiling Point | 116-118 °C | [2] |

| Flash Point | 99.3 °C | [2] |

| Density | ~1.1 g/cm³ | [2] |

| Hazard Classification (GHS) | Category | Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2][4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [2][4] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][6] |

Occupational Exposure Limits (OELs)

While specific OELs for this compound have not been established, data for the parent compound, 2-aminopyridine, serves as a crucial reference point for risk assessment and control. These limits are established to protect workers from potential central nervous system effects.[1][7]

| Organization | Limit Type | Value | Source(s) |

| OSHA | PEL (Permissible Exposure Limit) | 0.5 ppm (2 mg/m³) TWA | [7][8] |

| ACGIH | TLV (Threshold Limit Value) | 0.5 ppm (1.9 mg/m³) TWA | [7] |

| NIOSH | REL (Recommended Exposure Limit) | 0.5 ppm (2 mg/m³) TWA | [7] |

TWA: Time-Weighted Average over an 8-hour workday.

The Hierarchy of Controls: A Proactive Safety Workflow

Effective laboratory safety is not merely a function of personal protective equipment (PPE), but a systematic application of controls. The following diagram illustrates the logical workflow for mitigating risks associated with this compound, prioritizing the most effective measures.

Core Experimental Protocols: A Self-Validating System

The following protocols integrate safety controls directly into the experimental workflow. This approach ensures that safety is an inherent part of the scientific process, not a separate consideration.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially handling the solid powder, must be performed within certified engineering controls to prevent inhalation of dust and to contain any potential spills.

-

Weighing: Use a ventilated balance enclosure or a chemical fume hood.

-

Solution Preparation & Transfers: All work must be conducted in a chemical fume hood.[9]

The rationale is clear: containing the solid dust at the source is the most effective way to prevent respiratory exposure, which can cause irritation and systemic toxicity.[2][3]

Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the identified hazards: dermal absorption, skin irritation, and serious eye damage.[2][4]

-

Eye Protection: Chemical safety goggles are mandatory at all times.[3] A face shield should be worn over goggles when there is a significant risk of splashing.[10]

-

Skin Protection: Wear standard nitrile gloves. Given the risk of dermal absorption, consider double-gloving during weighing and transfer operations.[1] Ensure gloves are inspected before use and changed immediately if contamination is suspected. A buttoned lab coat must be worn to protect clothing and skin.[9]

-

Respiratory Protection: When engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9][11]

Protocol for Weighing and Preparing a Solution

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Designate a specific work area within a chemical fume hood.

-

Staging: Place a tared weigh boat inside the ventilated balance enclosure. Also place a container with the stock this compound and a spatula inside the enclosure.

-

Weighing: Carefully transfer the desired amount of solid from the stock container to the weigh boat. Avoid generating dust. Close the primary stock container immediately.

-

Transfer: Carefully carry the weigh boat to the designated fume hood. Add the solvent to the beaker/flask first, then gently add the weighed solid to the solvent to minimize dust.

-

Dissolution: Use a magnetic stir bar or gentle swirling to dissolve the solid. Keep the container covered to the extent possible.

-

Cleanup: Wipe down the spatula and weigh boat with a solvent-dampened towel, disposing of the towel in the appropriate solid hazardous waste container. Clean the balance enclosure and the fume hood work surface.

-

Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[3]

Chemical Reactivity and Storage

Incompatible Materials

This compound is a basic compound and will react exothermically with acids to form salts.[2] This can cause a dangerous release of heat and potential splattering. It is also incompatible with:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Acid Chlorides and Anhydrides: Can undergo vigorous acylation reactions.

-

Reducing Agents: May generate flammable hydrogen gas in combination with strong reducing agents like hydrides.[2]

Storage Protocol

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] The storage location should be separate from incompatible materials, particularly acids and oxidizers.[11] A "poison room" or locked cabinet is recommended to restrict access.[1]

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.

Emergency Response Flowchart

Detailed Spill Cleanup Protocol (Minor Spill <10g in a Fume Hood)

-

Alert & Restrict: Alert personnel in the immediate vicinity and restrict access to the area. Ensure the fume hood is operating correctly.[12]

-

Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.

-

Contain & Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4][13] Work from the outside of the spill inward.

-

Collection: Carefully sweep the mixture of absorbent and compound into a dustpan. Do not use a brush that could generate dust; a soft scraper or scoop is preferable.[12][14]

-

Waste Disposal: Place the collected material into a heavy-duty, sealable plastic bag or a labeled hazardous waste container.[15]

-

Decontamination: Wipe the spill area, scoop, and any other contaminated equipment with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[5] Place all cleaning materials into the hazardous waste container.

-

Final Steps: Seal the waste container/bag, attach a hazardous waste label, and contact your institution's Environmental Health & Safety (EHS) office for pickup. Wash hands thoroughly.

For major spills, evacuate the area immediately, close the door, and contact your institution's emergency response team.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]

Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.[2] Containers should be properly sealed and labeled in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[9]

References

-

Alkali Metals Ltd. (n.d.). MATERIAL SAFETY DATA SHEET: 2-AMINO PYRIDINE. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-methoxypyridine. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines. Retrieved from [Link]

-

Stony Brook University. (2022). Laboratory General Chemical Minor Spill Clean Up Procedures. Retrieved from [Link]

-

ResearchGate. (2008). Amino group acidity in aminopyridines and aminopyrimidines. Retrieved from [Link]

-

ACS Publications. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]

-

SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

-

University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

Sources

- 1. alkalimetals.com [alkalimetals.com]

- 2. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. chemkleancorp.com [chemkleancorp.com]

- 6. echemi.com [echemi.com]

- 7. epa.gov [epa.gov]

- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 9. geneseo.edu [geneseo.edu]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 13. jk-sci.com [jk-sci.com]

- 14. qmul.ac.uk [qmul.ac.uk]

- 15. ehs.utk.edu [ehs.utk.edu]

Section 1: Core Compound Identity and Physicochemical Profile

An In-depth Technical Guide to 2-Methoxypyridin-3-amine for Advanced Research Applications

This guide serves as a comprehensive technical resource on this compound (CAS No. 20265-38-7), designed for researchers, medicinal chemists, and drug development professionals. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with insights into the compound's chemical reactivity, synthetic utility, and strategic application in modern therapeutic discovery. Our objective is to provide not just data, but a framework for its intelligent and safe application in the laboratory.

This compound, also known as 3-Amino-2-methoxypyridine, is a substituted pyridine derivative.[1][2] Its structure, featuring a primary aromatic amine and a methoxy group ortho to each other on a pyridine scaffold, imparts a unique combination of electronic and steric properties that make it a valuable intermediate in organic synthesis.[3]

Compound Identification

A clear identification is paramount for regulatory compliance and accurate experimental design.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 20265-38-7[1][3][4] |

| Molecular Formula | C₆H₈N₂O[1][3] |

| Molecular Weight | 124.14 g/mol [1][3][5] |

| Synonyms | 3-Amino-2-methoxypyridine, 2-Methoxy-3-pyridinamine[1][2] |

| InChIKey | YXFAOWYMDGUFIQ-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically a reddish-brown solid at room temperature.[3]

| Property | Value | Source |

| Appearance | Reddish brown solid | [3] |

| Melting Point | 69 °C | [1] |

| Boiling Point | 116-118 °C; 118°C/13mmHg | [1][3] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 99.3 ± 21.8 °C | [1] |

| Vapor Pressure | 0.0377 mmHg at 25°C | [1] |

| LogP (XLogP3) | 0.5 | [1][5] |

Section 2: Hazard Analysis and Laboratory Safety Protocols

A thorough understanding of the hazards associated with this compound is the foundation of its safe utilization. This chemical is classified as hazardous under the Globally Harmonized System (GHS).[6]

GHS Classification and Precautionary Measures

The primary hazards are acute toxicity, skin irritation, and serious eye irritation.[1][7]

| Category | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [1] |

| Hazard Statements | H302: Harmful if swallowed.[1][7] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1][7] H319: Causes serious eye irritation.[1][7] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |

| Key Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Protocol for Safe Handling and Storage

Handling:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[1][6] A face shield may be required for splash-prone operations.

-

Contamination Avoidance: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols during handling.[1] After handling, wash hands and any exposed skin thoroughly.[6]

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Recommended storage temperature is 4°C, protected from light.[8]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and reducing agents.[6][9]

Emergency and First-Aid Procedures

Rapid and appropriate response is critical in the event of an exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][7] If feeling unwell, call a POISON CENTER or doctor.[1]

-

Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[6] If eye irritation persists, get medical advice/attention.[6]

-

Ingestion: Rinse mouth.[1] Call a POISON CENTER or doctor if you feel unwell.[6][7] Do not induce vomiting.

Section 3: Chemical Reactivity and Synthetic Pathways

The utility of this compound in drug discovery stems from the versatile reactivity of its functional groups. The interplay between the nucleophilic amine, the electron-donating methoxy group, and the electron-deficient pyridine ring governs its chemical behavior.

Plausible Synthetic Route

A common and efficient method for the synthesis of aminopyridines involves the reduction of a corresponding nitropyridine. This pathway is highly advantageous as nitropyridine precursors are often readily accessible.

Protocol 1: Synthesis via Reduction of 2-Nitro-3-methoxypyridine [10]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitro-3-methoxypyridine in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

-

Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a positive pressure (typically balloon pressure or slightly higher) of H₂.

-

Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further by recrystallization or column chromatography if necessary.

Caption: Plausible synthesis of this compound via catalytic hydrogenation.

Key Chemical Transformations

The primary amine at the 3-position is a versatile functional handle for building molecular complexity.

Diazotization and Sandmeyer-Type Reactions: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[3] This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles (e.g., halides, cyanide) in Sandmeyer-type reactions, enabling extensive functionalization of the pyridine core.[10][11]

Caption: Key reactions of this compound at the 3-amino position.

N-Acylation and Sulfonylation: The amine readily undergoes acylation with acid chlorides or anhydrides to form amides, or reacts with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in medicinal chemistry for modifying properties like solubility, stability, and receptor binding affinity. For instance, sulfonamide methoxypyridine derivatives have been explored as PI3K/mTOR dual inhibitors.[12]

Section 4: Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. This compound serves as a key building block for accessing novel chemical matter targeting various disease areas.

Role as a Synthetic Scaffold

The unique arrangement of its functional groups allows it to participate in powerful cross-coupling reactions, which are cornerstones of modern drug discovery. The ability to convert the amine to a halide (via diazotization) creates an excellent substrate for palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[10] This enables the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[10]

For example, arylpyridin-2-yl guanidine derivatives, synthesized using Suzuki-Miyaura reactions with precursors like 2-methoxypyridin-3-ylboronic acid, have been evaluated as novel MSK1 inhibitors for applications in asthma models.[13]

Caption: Workflow for using this compound in library synthesis for drug discovery.

Molecular Interactions and Pharmacological Relevance

The structural features of this molecule are well-suited for interacting with biological targets:

-

Pyridine Nitrogen: Can act as a hydrogen bond acceptor.

-

Amino Group: Serves as a hydrogen bond donor and can be a key anchoring point in a protein's active site.

-

Methoxy Group: Can engage in hydrophobic interactions or act as a weak hydrogen bond acceptor. Its steric bulk can also influence the conformation of adjacent groups.

This combination of features has been exploited in the design of inhibitors for enzymes like PI3K/mTOR, where substituted aminopyridines can effectively occupy the ATP-binding pocket and form crucial hydrogen bond interactions.[10][12]

Section 5: Toxicological and Environmental Profile

-

Human Health: The compound is classified as harmful via oral, dermal, and inhalation routes and is an irritant to the skin, eyes, and respiratory system.[1][6] The carcinogenic and mutagenic properties have not been thoroughly investigated.[14] As a standard precaution for research chemicals, it should be treated as potentially hazardous until proven otherwise.

-

Environmental Fate: Information on the environmental fate and ecotoxicity is limited. As a best practice, prevent release into the environment.[15] Dispose of the chemical and its container through a licensed waste disposal contractor in accordance with local, regional, and national regulations.[1]

References

-

2-Amino-3-methoxypyridine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - 2-Amino-3-hydroxypyridine. Jubilant Ingrevia. [Link]

- Process for producing 2,3-diamino-6-methoxypyridine.

-

Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. ACS Publications. [Link]

-

3-Amino-2-methoxypyridine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

-

Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. National Center for Biotechnology Information. [Link]

-

This compound | CAS 20265-38-7. Matrix Fine Chemicals. [Link]

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health. [Link]

-

Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]

-

The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Reaction of Amines with Nitrous Acid. Chemistry LibreTexts. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 20265-38-7 [chemicalbook.com]

- 4. This compound | CAS 20265-38-7 [matrix-fine-chemicals.com]

- 5. 2-Amino-3-methoxypyridine | C6H8N2O | CID 9920384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. biosynth.com [biosynth.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction